molecular formula C12H15N3O2S B10913463 N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide

N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide

Cat. No.: B10913463
M. Wt: 265.33 g/mol
InChI Key: QZYAIGDDUGPQSS-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a pyrazole ring substituted with an ethyl group and a phenylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide typically involves the reaction of 1-ethyl-1H-pyrazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide
  • N-(1-ethyl-1H-pyrazol-4-yl)-1-benzylmethanesulfonamide
  • N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylethanesulfonamide

Uniqueness

N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenylmethanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

N-(1-ethylpyrazol-4-yl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C12H15N3O2S/c1-2-15-9-12(8-13-15)14-18(16,17)10-11-6-4-3-5-7-11/h3-9,14H,2,10H2,1H3

InChI Key

QZYAIGDDUGPQSS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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